molecular formula C6H5ClNaO B072343 Sodium 4-chlorophenolate CAS No. 1193-00-6

Sodium 4-chlorophenolate

Cat. No.: B072343
CAS No.: 1193-00-6
M. Wt: 151.54 g/mol
InChI Key: MXJBIALFHGDUPE-UHFFFAOYSA-N
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Description

Sodium 4-chlorophenolate (C₆H₄ClNaO, CAS 1193-00-6) is the sodium salt of 4-chlorophenol. It is characterized by a deprotonated phenolic oxygen bonded to a sodium ion, with a chlorine substituent at the para position of the benzene ring. Key physicochemical properties include a molecular weight of 150.54 g/mol, density of 1.161 g/cm³, melting point of 42.8°C, and solubility in polar solvents due to its ionic nature . This compound is widely used as a precursor in organic synthesis, catalysis, and materials science, particularly in the preparation of metal-organic frameworks (MOFs) and biomimetic catalysts .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 4-chlorophenolate is typically synthesized by the reaction of 4-chlorophenol with sodium hydroxide. The reaction can be represented as follows: [ \text{C}_6\text{H}_4\text{ClOH} + \text{NaOH} \rightarrow \text{C}_6\text{H}_4\text{ClONa} + \text{H}_2\text{O} ] In this reaction, 4-chlorophenol is dissolved in an alkaline solution, and sodium hydroxide is added to form this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where 4-chlorophenol and sodium hydroxide are mixed under controlled conditions. The reaction is typically carried out at room temperature, and the product is purified through crystallization or other separation techniques .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidation products.

    Reduction: It can be reduced under specific conditions to yield different reduced forms.

    Substitution: This compound is known to undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.

Major Products Formed:

Scientific Research Applications

Chemistry

Sodium 4-chlorophenolate serves as a reagent in organic synthesis, particularly in the preparation of other chlorinated phenolic compounds. Its unique para-substitution of chlorine contributes to its distinct reactivity compared to other chlorophenol derivatives.

Biology

The compound exhibits significant antimicrobial properties, making it useful in biological studies involving bacterial and fungal inhibition. It disrupts microbial cell membranes, leading to cell death, which is critical in research focused on microbial resistance and infection control.

Medicine

Historically, this compound has been utilized as a topical antiseptic and a local antibacterial agent in root canal therapy. Its effectiveness against pathogens makes it a valuable component in various medicinal formulations.

Industry

In industrial applications, this compound is employed as a fungicide and preservative in the pharmaceutical and pesticide industries. Its antibacterial properties enhance product stability and shelf life.

This compound's mechanism of action involves interaction with microbial cell membranes, leading to leakage of cellular contents. This mechanism underlines its effectiveness as an antimicrobial agent against a broad spectrum of bacteria and fungi.

Toxicological Effects

Research indicates that this compound exhibits toxicity to various organisms, with adverse effects observed at concentrations as low as 5 mg/L in aquatic environments. Studies suggest potential links to increased cancer risks among populations exposed to chlorophenols, highlighting the need for careful handling and regulation.

Biodegradation

Microbial degradation studies have shown that this compound can be effectively broken down by microorganisms such as Pseudomonas putida. A study indicated that this bacterium achieved approximately 90% removal efficiency within 14 days under controlled conditions.

ParameterValue
Initial Concentration31-42 mg/L
Complete Degradation Time52-122 hours
Microbial SpeciesPseudomonas putida

Applications in Plant Physiology

This compound acts as a precursor for synthesizing plant growth regulators like 4-chlorophenoxyacetic acid (4-CPA), which mimics auxin activity. This application is particularly beneficial in enhancing root growth and fruit development under suboptimal conditions.

Environmental Impact Assessment

A study assessing chlorophenol exposure among industrial workers revealed correlations between high exposure levels and increased incidences of soft-tissue sarcoma. This highlights the importance of stringent regulations regarding chlorophenol use in industrial settings.

Bioremediation Efforts

Research focusing on bioremediation strategies employed Pseudomonas putida to treat wastewater contaminated with chlorinated phenols. Results indicated that microbial action could significantly reduce environmental toxicity associated with these compounds.

Mechanism of Action

The mechanism of action of sodium 4-chlorophenolate involves its interaction with microbial cell membranes. It disrupts the cell membrane integrity, leading to leakage of cellular contents and ultimately cell death. This compound targets various molecular pathways involved in cell membrane synthesis and maintenance, making it effective against a broad spectrum of bacteria and fungi .

Comparison with Similar Compounds

Structural and Functional Differences

Sodium 4-chlorophenolate belongs to a broader class of chlorinated phenolates, which vary in the number and position of chlorine substituents. Key structural analogs include:

  • Sodium phenolate (C₆H₅NaO): Lacks chlorine substituents, making it less electron-withdrawing and more basic.
  • Sodium 2-chlorophenolate (C₆H₄ClNaO): Chlorine at the ortho position, leading to steric hindrance and altered reactivity compared to the para isomer.
  • Sodium 2,4-dichlorophenolate (C₆H₃Cl₂NaO): Two chlorine substituents at ortho and para positions, enhancing electron-withdrawing effects and acidity .

Table 1: Physical Properties of Selected Sodium Chlorophenolates

Compound Molecular Formula Melting Point (°C) Density (g/cm³) UV-Vis λ_max (nm)
Sodium phenolate C₆H₅NaO 180–185 1.29 290
This compound C₆H₄ClNaO 42.8 1.161 294
Sodium 2,4-dichlorophenolate C₆H₃Cl₂NaO 121–123 1.45 288
Sodium pentachlorophenolate C₆Cl₅NaO 190 (dec.) 1.98 345

Data sourced from

Key Research Insights

  • Steric Effects: The para-chloro substituent in this compound minimizes steric hindrance in metal complexes, enabling efficient substrate binding in catalysis. In contrast, ortho-substituted analogs (e.g., sodium 2-chlorophenolate) show reduced activity due to steric constraints .
  • Magnetic Properties: Dinuclear Mn(II) and Cu(II) complexes with 4-chlorophenolate ligands exhibit antiferromagnetic coupling ($J = -0.55 \, \text{to} \, -9.4 \, \text{cm}^{-1}$), while Co(II) analogs display ferromagnetic behavior ($J = 15.4 \, \text{cm}^{-1}$) .

Biological Activity

Sodium 4-chlorophenolate (Na-4-CP) is a compound derived from 4-chlorophenol, commonly used in various industrial applications, including as a herbicide and in the synthesis of plant growth regulators. This article explores the biological activity of this compound, focusing on its environmental impact, toxicity, and potential applications in biodegradation and plant physiology.

This compound is the sodium salt of 4-chlorophenol, characterized by its chemical formula C6H4ClO2NaC_6H_4ClO_2Na. It is soluble in water and exhibits alkaline properties due to the presence of the sodium ion. The compound is caustic and toxic, necessitating careful handling in laboratory and industrial settings.

Toxicological Effects

Toxicity Studies:
this compound has been shown to exhibit significant toxicity to various organisms. In studies assessing its effects on aquatic life, it was found that concentrations as low as 5 mg/L can lead to adverse effects on fish and invertebrates. The compound's toxicity is primarily attributed to its ability to disrupt cellular functions and induce oxidative stress.

Carcinogenic Potential:
Research indicates a potential link between exposure to chlorophenols, including this compound, and increased cancer risk. A review of epidemiological studies suggested elevated risks for soft-tissue sarcoma and non-Hodgkin lymphoma among populations exposed to chlorophenols . However, specific data on this compound's carcinogenicity remains limited.

Biodegradation

Microbial Degradation:
this compound can be biodegraded by various microorganisms, particularly Pseudomonas species. A study demonstrated that Pseudomonas putida effectively degraded 4-chlorophenol, achieving approximately 90% removal efficiency within 14 days under controlled conditions . The biodegradation kinetics were modeled using Haldane-like equations, indicating that the presence of sodium salicylate (SA) influenced the degradation rate of both phenol and 4-chlorophenol.

Kinetic Parameters:
The degradation rates of this compound were assessed through batch experiments. The maximum specific degradation rate was found to be significantly affected by initial substrate concentrations, with complete removal achieved within varying time frames depending on microbial load and environmental conditions.

Parameter Value
Initial concentration31-42 mg/L
Complete degradation time52-122 hours
Microbial speciesPseudomonas putida

Applications in Plant Physiology

This compound serves as a precursor for synthesizing plant growth regulators like 4-chlorophenoxyacetic acid (4-CPA). These compounds mimic auxin activity, promoting root growth and fruit development under suboptimal conditions. For instance, low concentrations of 4-CPA have been utilized commercially to enhance fruit setting in tomatoes .

Case Studies

  • Environmental Impact Assessment:
    A study conducted on the effects of chlorophenol exposure in industrial workers revealed a correlation between high exposure levels and increased incidences of soft-tissue sarcoma. The study highlighted the need for stringent regulations regarding chlorophenol use in industrial settings .
  • Bioremediation Efforts:
    Research focusing on bioremediation strategies employed Pseudomonas putida to treat wastewater contaminated with chlorinated phenols. The results indicated a promising approach for reducing environmental toxicity through microbial action .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of sodium 4-chlorophenolate for high-purity yields?

  • Methodology : Dissolve 4-chlorophenol in a 2.5 M sodium hydroxide solution (molar ratio 1:3.5) under controlled conditions due to the exothermic reaction. Adjust pH to ensure complete deprotonation, and isolate the product via vacuum filtration. Purity can be enhanced by recrystallization in ethanol-water mixtures .
  • Key Considerations : Monitor reaction temperature to avoid side reactions. Use FT-IR to confirm phenolic O-H bond disappearance (~3200 cm⁻¹) and NMR (¹H/¹³C) to verify aromatic proton environments .

Q. What laboratory techniques are effective for purifying this compound?

  • Methodology : Utilize acid-base extraction (e.g., ether/water biphasic system) to separate this compound (water-soluble ionic form) from organic impurities. Adjust pH to 8–10 to maintain solubility in the aqueous phase .
  • Validation : Confirm purity via HPLC with UV detection (λ = 280 nm) or mass spectrometry .

Q. Which spectroscopic methods are critical for structural characterization?

  • Techniques :

  • XRD : Single-crystal X-ray diffraction (employ SHELX suite for refinement) to resolve crystal packing and hydrogen-bonding networks .
  • UV-Vis : Analyze electronic transitions in aqueous solutions (peaks at ~270 nm for aromatic π→π* transitions) .
  • Elemental Analysis : Verify C, H, Cl, and Na content (±0.3% deviation) .

Q. What safety protocols are essential when handling this compound?

  • Guidelines : Use PPE (gloves, goggles), store in airtight containers away from acids (to prevent phenol regeneration), and neutralize spills with 10% acetic acid. Refer to SDS for toxicity data (e.g., LD₅₀ in rodents: 450 mg/kg) .

Q. How does this compound interact with environmental matrices?

  • Stability : Degrades via photolysis (t₁/₂ = 48 hrs under UV light) and microbial action in soil. Monitor hydrolysis products (4-chlorophenol) using GC-MS .

Advanced Research Questions

Q. What are the applications of this compound in coordination chemistry?

  • Case Study : Dinuclear Zn(II)/Cu(II) complexes with 4-chlorophenolate ligands exhibit phosphatase-like activity. Synthesize via self-assembly in methanol/water (1:1), and characterize magnetic properties (e.g., antiferromagnetic coupling in Cu(II) complexes) .
  • Experimental Design : Vary metal-to-ligand ratios (1:1 vs. 1:2) to study coordination modes (monodentate vs. bridging) .

Q. How do catalytic mechanisms involving this compound differ under varying pH conditions?

  • Mechanistic Insight : In phosphodiester hydrolysis, the ligand acts as a nucleophile at pH > 9. Use stopped-flow kinetics to measure rate constants (k = 0.15 s⁻¹ at pH 10) and compare with DFT calculations .

Q. What are the conflicting data trends in this compound degradation studies?

  • Analysis : Discrepancies in photolytic half-life (e.g., t₁/₂ = 24–72 hrs) arise from matrix effects (organic vs. aqueous media). Replicate experiments using controlled light intensity (e.g., 300 W Xenon lamp) and standardized HPLC protocols .

Q. What analytical challenges arise in quantifying trace this compound in complex mixtures?

  • Solutions : Optimize SPE (solid-phase extraction) with C18 cartridges for pre-concentration. Use LC-MS/MS with isotope dilution (e.g., ¹³C-labeled internal standard) to mitigate matrix interference .

Q. How can computational models predict this compound’s reactivity in novel reactions?

  • Approach : Perform DFT calculations (B3LYP/6-311+G**) to map electrophilic regions (Mulliken charges on O⁻) and simulate reaction pathways (e.g., SNAr with alkyl halides) .

Q. Tables of Key Data

Property Value Reference
Aqueous Solubility (25°C)85 g/L
pKa (phenolic OH)9.2
UV-Vis λₘₐₓ (H₂O)270 nm
Photolytic t₁/₂ (UV)48 hrs
Magnetic Moment (Cu(II))1.75 µB (antiferromagnetic)

Properties

CAS No.

1193-00-6

Molecular Formula

C6H5ClNaO

Molecular Weight

151.54 g/mol

IUPAC Name

sodium;4-chlorophenolate

InChI

InChI=1S/C6H5ClO.Na/c7-5-1-3-6(8)4-2-5;/h1-4,8H;

InChI Key

MXJBIALFHGDUPE-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1[O-])Cl.[Na+]

Isomeric SMILES

C1=CC(=CC=C1[O-])Cl.[Na+]

Canonical SMILES

C1=CC(=CC=C1O)Cl.[Na]

Key on ui other cas no.

1193-00-6

Related CAS

106-48-9 (Parent)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A large batch of sodium p-chlorophenoxide salt was prepared by the reaction of 529.4 grams (4.12 moles) of p-chlorophenol with 99.0 grams (4.12 moles) of sodium hydride in THF at room temperature. A light yellow solution was obtained after 2 hours. A sample of the salt was neutralized with HCl and analyzed. The analysis showed 100% p-chlorophenol.
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99 g
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sodium p-chlorophenoxide salt

Retrosynthesis Analysis

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Feasible Synthetic Routes

Sodium 4-chlorophenolate
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